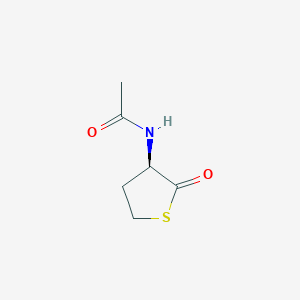
Citiolone, (R)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Citiolone, also known as ®-N-(2-Oxothiolan-3-yl)acetamide, is a derivative of the amino acid cysteine. It is primarily used in liver therapy due to its antioxidant properties, which help reduce oxidative stress and inflammation. Citiolone has also been studied for its potential in treating hypothermia as it acts as a hydroxyl free radical scavenger .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Citiolone can be synthesized through a single-step reaction. The process involves adding D,L-homocysteine thiolactone hydrochloride to chloroform, followed by the addition of methacryloyl chloride and triethylamine. The mixture is stirred in an ice bath, and the resulting solution is washed, extracted, and dried to obtain Citiolone with a yield of 83.9% .
Industrial Production Methods
While specific industrial production methods for Citiolone are not extensively documented, the synthetic route mentioned above can be scaled up for industrial applications. The use of common reagents and straightforward reaction conditions makes it feasible for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
Citiolone undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and other oxidizing agents.
Substitution: Hydroxy or amine groups are used to open the thiolactone ring.
Major Products Formed
Oxidation: The major products are oxidized derivatives of Citiolone.
Substitution: The products include thiolated compounds formed by the reaction of released thiols with other functional groups.
Wissenschaftliche Forschungsanwendungen
Citiolone has diverse applications in scientific research, including:
Chemistry: Used as a thiolation agent and in polymer chemistry for macromolecular engineering.
Biology: Studied for its neuroprotective properties and potential in treating neurodegenerative disorders.
Medicine: Used in liver therapy to reduce oxidative stress and promote liver cell regeneration.
Industry: Applied in the synthesis of complex biochemicals and as a mucolytic and muco-regulating drug.
Wirkmechanismus
Citiolone exerts its effects primarily through its antioxidant properties. It reduces oxidative stress and inflammation by scavenging free radicals. In liver therapy, Citiolone promotes liver cell regeneration and aids in the synthesis of essential molecules like glutathione . The exact molecular targets and pathways involved are still under investigation, but its role in reducing oxidative stress is well-documented .
Vergleich Mit ähnlichen Verbindungen
Citiolone is unique due to its specific structure and properties. Similar compounds include:
N-Acetylcysteine: Another cysteine derivative with antioxidant properties.
Glutathione: A tripeptide involved in cellular detoxification and antioxidant defense.
Cysteamine: A compound used in the treatment of cystinosis with antioxidant properties.
Citiolone stands out due to its specific application in liver therapy and its potential in treating hypothermia .
Eigenschaften
CAS-Nummer |
183072-09-5 |
|---|---|
Molekularformel |
C6H9NO2S |
Molekulargewicht |
159.21 g/mol |
IUPAC-Name |
N-[(3R)-2-oxothiolan-3-yl]acetamide |
InChI |
InChI=1S/C6H9NO2S/c1-4(8)7-5-2-3-10-6(5)9/h5H,2-3H2,1H3,(H,7,8)/t5-/m1/s1 |
InChI-Schlüssel |
NRFJZTXWLKPZAV-RXMQYKEDSA-N |
Isomerische SMILES |
CC(=O)N[C@@H]1CCSC1=O |
Kanonische SMILES |
CC(=O)NC1CCSC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















